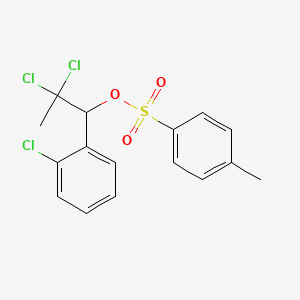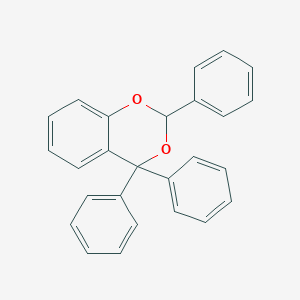
4H-1,3-Benzodioxin, 2,4,4-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzodioxin, 2,4,4-triphenyl- is a heterocyclic organic compound with a unique structure that includes a dioxin ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin, 2,4,4-triphenyl- typically involves the iodocyclization of t-butyl o-vinylphenyl carbonate derivatives. This process includes the treatment of t-butyl 2-vinylphenyl carbonates with iodine in the presence of sodium hydrogencarbonate, resulting in the formation of 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives. These iodides are then reduced with tributyltin hydride to yield the corresponding 4-methyl-4H-1,3-benzodioxin-2-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxin, 2,4,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium hydrogencarbonate, and tributyltin hydride. The reactions typically occur under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of 4H-1,3-Benzodioxin, 2,4,4-triphenyl-, such as 4-iodomethyl-4H-1,3-benzodioxin-2-one and 4-methyl-4H-1,3-benzodioxin-2-one .
Scientific Research Applications
4H-1,3-Benzodioxin, 2,4,4-triphenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin, 2,4,4-triphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4H-1,3-Benzodioxin, 2,4,4-triphenyl- include:
- 4H-1,3-Benzodioxin-2-one derivatives
- 4H-3,1-Benzoxazin-4-ones
- 3H-Quinazolin-4-ones
Uniqueness
4H-1,3-Benzodioxin, 2,4,4-triphenyl- is unique due to its specific structure, which includes a dioxin ring fused with a benzene ring and three phenyl groups
Properties
CAS No. |
30309-99-0 |
|---|---|
Molecular Formula |
C26H20O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2,4,4-triphenyl-1,3-benzodioxine |
InChI |
InChI=1S/C26H20O2/c1-4-12-20(13-5-1)25-27-24-19-11-10-18-23(24)26(28-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |
InChI Key |
WAVYJDXSAFBUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)
![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)

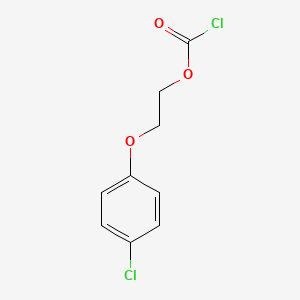

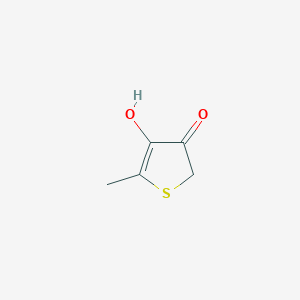

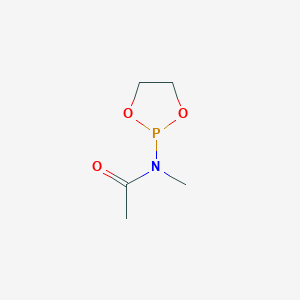


![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)

![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
